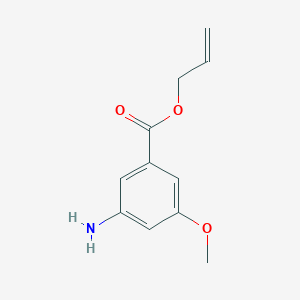

Allyl 3-amino-5-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

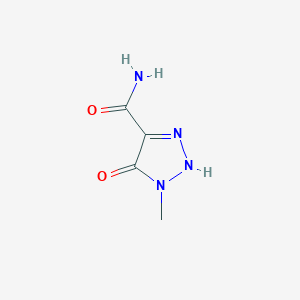

Allyl 3-amino-5-methoxybenzoate, also known as AMB, is a synthetic compound that belongs to the group of benzamide derivatives. AMB has been studied for its potential applications in various fields of scientific research due to its unique chemical properties.

Applications De Recherche Scientifique

Allyl 3-amino-5-methoxybenzoate has been studied for its potential applications in various fields of scientific research. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Allyl 3-amino-5-methoxybenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizer and destroy cancer cells. Additionally, Allyl 3-amino-5-methoxybenzoate has been studied for its potential use as a fluorescent probe for detecting the presence of metal ions in biological samples.

Mécanisme D'action

The mechanism of action of Allyl 3-amino-5-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Allyl 3-amino-5-methoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical and Physiological Effects:

Allyl 3-amino-5-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells. Allyl 3-amino-5-methoxybenzoate has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. Additionally, Allyl 3-amino-5-methoxybenzoate has been shown to have antifungal activity against certain strains of Candida.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Allyl 3-amino-5-methoxybenzoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications in various fields of scientific research. However, one limitation of using Allyl 3-amino-5-methoxybenzoate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for research on Allyl 3-amino-5-methoxybenzoate. One direction is to further investigate its potential applications as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as a fluorescent probe for detecting the presence of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of Allyl 3-amino-5-methoxybenzoate and its potential applications in the treatment of cancer and other diseases.

Méthodes De Synthèse

The synthesis of Allyl 3-amino-5-methoxybenzoate involves the reaction of 3-amino-5-methoxybenzoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and results in the formation of Allyl 3-amino-5-methoxybenzoate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

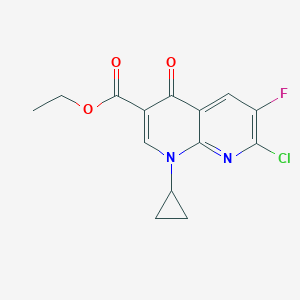

Propriétés

Numéro CAS |

153774-88-0 |

|---|---|

Nom du produit |

Allyl 3-amino-5-methoxybenzoate |

Formule moléculaire |

C11H13NO3 |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

prop-2-enyl 3-amino-5-methoxybenzoate |

InChI |

InChI=1S/C11H13NO3/c1-3-4-15-11(13)8-5-9(12)7-10(6-8)14-2/h3,5-7H,1,4,12H2,2H3 |

Clé InChI |

PNSIUPZJMHGHET-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)N)C(=O)OCC=C |

SMILES canonique |

COC1=CC(=CC(=C1)N)C(=O)OCC=C |

Synonymes |

Benzoic acid, 3-amino-5-methoxy-, 2-propenyl ester (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

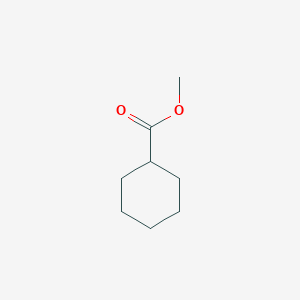

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)